Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-
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Overview
Description
4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde is an organic compound with the molecular formula C20H17NO. It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with N-(p-tolyl)-N-phenylamino groups. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde typically involves the reaction of p-toluidine and aniline with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of 4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 4-[N-(p-Tolyl)-N-phenylamino]benzoic acid.
Reduction: 4-[N-(p-Tolyl)-N-phenylamino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[N-(p-Tolyl)-N-phenylamino]benzoic acid
- 4-[N-(p-Tolyl)-N-phenylamino]benzyl alcohol
- 4-[N-(p-Tolyl)-N-phenylamino]benzene
Uniqueness
4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
89115-21-9 |
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Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-(N-(4-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C20H17NO/c1-16-7-11-19(12-8-16)21(18-5-3-2-4-6-18)20-13-9-17(15-22)10-14-20/h2-15H,1H3 |
InChI Key |
USAVPUIXZBKBAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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